4-chloro-1,2-dihydro-3H-indazol-3-one
Overview
Description
“4-chloro-1,2-dihydro-3H-indazol-3-one” is an organic compound . It is a derivative of indazolone, which is a type of heterocyclic compound .
Synthesis Analysis
Indazolones can be synthesized from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature using a photoreactor . This green photochemical route to indazolones is efficient and reduces the overall harshness of the reaction conditions .Molecular Structure Analysis
The molecular structure of “4-chloro-1,2-dihydro-3H-indazol-3-one” consists of a 1,2-dihydro-3H-indazol-3-one core with a chlorine atom attached to the fourth carbon .Chemical Reactions Analysis
Indazoles have been found to possess a wide variety of biological properties, which makes them useful in the synthesis of drugs . For example, certain derivatives of indazoles have been found to have anti-inflammatory potential .Scientific Research Applications
Click Chemistry in Drug Discovery
Click chemistry, notably the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, demonstrates a robust method for linking molecules with high dependability and specificity. The 1,2,3-triazole products, derivable from reactions involving indazole compounds, show significant biological activity due to their ability to interact with biological targets through hydrogen bonding and dipole interactions. This method's applications are vast, ranging from lead discovery and proteomics to DNA research, highlighting its role in facilitating advancements in drug discovery and medicinal chemistry (Kolb & Sharpless, 2003).
Corrosion Inhibition
4-chloro-1,2-dihydro-3H-indazol-3-one derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The derivatives such as triazole exhibit inhibitory actions through adsorption, adhering to the Langmuir isotherm model. Their efficiency varies based on the molecular structure, suggesting that substituents present in the inhibitor molecule play a crucial role in their performance. These findings are pivotal for industries looking to mitigate corrosion-related damages in metal infrastructure (Bentiss et al., 2007).
Future Directions
Given the wide variety of biological properties of indazoles, it is likely that the medicinal properties of “4-chloro-1,2-dihydro-3H-indazol-3-one” and other indazolones will continue to be explored in the future . This could lead to the development of new drugs for the treatment of various pathological conditions .
properties
IUPAC Name |
4-chloro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRONPGJZULTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646619 | |
Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,2-dihydro-3H-indazol-3-one | |
CAS RN |
787580-87-4 | |
Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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